

Methyl 2-bromo-4-nitrobenzoate molecular formula and weight

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Compound of Interest

Compound Name: Methyl 2-bromo-4-nitrobenzoate

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An In-Depth Technical Guide to **Methyl 2-bromo-4-nitrobenzoate**: Synthesis, Reactivity, and Applications

Introduction

Methyl 2-bromo-4-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its trifunctional nature—featuring a methyl ester, a bromo substituent, and a nitro group—provides a rich platform for molecular elaboration, making it a valuable building block for the synthesis of complex target molecules. For researchers in pharmaceuticals, agrochemicals, and materials science, understanding the properties and reactivity of this reagent is crucial for developing efficient and robust synthetic pathways. This guide provides an in-depth exploration of its synthesis, chemical behavior, and key applications, with a focus on the practical insights required for laboratory implementation.

Physicochemical and Spectroscopic Properties

Methyl 2-bromo-4-nitrobenzoate is typically a crystalline solid at room temperature.^{[1][2]} Its key properties are summarized below for quick reference. The structural arrangement of the electron-withdrawing bromo and nitro groups, ortho and para to the methyl ester respectively, significantly influences the molecule's reactivity and spectroscopic characteristics.

Table 1: Physicochemical Properties of **Methyl 2-bromo-4-nitrobenzoate**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ BrNO ₄	[3][4]
Molecular Weight	260.04 g/mol	[3][5]
CAS Number	100959-22-6	[1][3][4]
Appearance	Light orange to yellow/green crystalline powder	[1][2]
Melting Point	82.0 - 86.0 °C	[1][2][5]
IUPAC Name	methyl 2-bromo-4-nitrobenzoate	[1]
Common Synonyms	2-Bromo-4-nitrobenzoic Acid Methyl Ester	[1][4]

Spectroscopic Profile

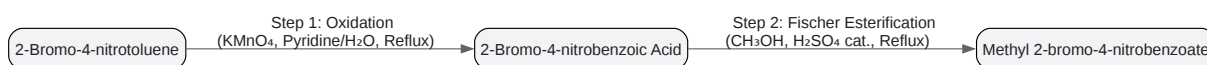
Proper characterization is essential for verifying the identity and purity of synthesized or purchased material. Based on its structure and data from analogous compounds, the expected spectroscopic data are as follows:

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the methyl ester protons. The powerful electron-withdrawing effects of the nitro and bromo groups will shift the aromatic protons downfield. A singlet integrating to 3H for the methyl ester (-OCH₃) would appear around 3.9-4.0 ppm. The aromatic region (approx. 7.5-8.5 ppm) will display three protons with splitting patterns dictated by their ortho, meta, and para relationships.
- ¹³C NMR:** The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ester will be significantly downfield (approx. 164-166 ppm). The aromatic carbons will appear in the 120-150 ppm range, with the carbons directly attached to the bromine and nitro groups being readily identifiable. The methyl carbon will be observed around 52-53 ppm.
- Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups.[6][7] Strong absorption bands are expected for the carbonyl (C=O) stretch of the

ester at approximately $1720\text{--}1740\text{ cm}^{-1}$. The nitro group (NO_2) will exhibit two characteristic strong stretching bands: an asymmetric stretch around $1520\text{--}1540\text{ cm}^{-1}$ and a symmetric stretch around $1340\text{--}1360\text{ cm}^{-1}$.^[6] Aromatic C-H and C=C stretching bands will also be present.

Synthesis and Purification

The most common and logical laboratory synthesis of **Methyl 2-bromo-4-nitrobenzoate** involves a two-step sequence starting from 2-bromo-4-nitrotoluene. This approach first involves the oxidation of the methyl group to a carboxylic acid, followed by Fischer esterification.



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Caption: Two-step synthesis of **Methyl 2-bromo-4-nitrobenzoate**.

Experimental Protocol: Synthesis

Part A: Oxidation of 2-bromo-4-nitrotoluene

This protocol is adapted from a procedure for the synthesis of the carboxylic acid precursor.^[8] The causality for this step lies in using a strong oxidizing agent (KMnO_4) under heating to convert the benzylic methyl group into a carboxylic acid.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-nitrotoluene (1.0 eq) to a mixture of pyridine and water (e.g., a 2:1 v/v ratio).
- **Reagent Addition:** Heat the mixture to approximately 70°C . Add potassium permanganate (KMnO_4 , 5-6 eq) portion-wise over 30-40 minutes to control the exothermic reaction.
- **Reaction:** After the addition is complete, heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup:** Cool the reaction mixture and filter off the manganese dioxide (MnO_2) byproduct. Wash the solid with hot water. Combine the filtrates and cool in an ice bath.
- **Acidification:** Carefully acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is less than 2. The product, 2-bromo-4-nitrobenzoic acid, will precipitate as a solid.
- **Isolation:** Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Part B: Fischer Esterification

This protocol is based on the well-established Fischer esterification mechanism, which uses an acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.^{[3][9]}

- **Reaction Setup:** Place the dried 2-bromo-4-nitrobenzoic acid (1.0 eq) in a round-bottom flask. Add a large excess of anhydrous methanol (e.g., 10-20 eq), which acts as both the solvent and a reactant.
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4 , approx. 0.1-0.2 eq).
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). The reaction is typically complete within 2-4 hours. Monitor by TLC.
- **Workup:** Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- **Extraction:** Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO_3) solution (to neutralize the acid catalyst), and finally with brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **Methyl 2-bromo-4-nitrobenzoate**.

Purification Protocol

The crude product can be effectively purified by recrystallization.

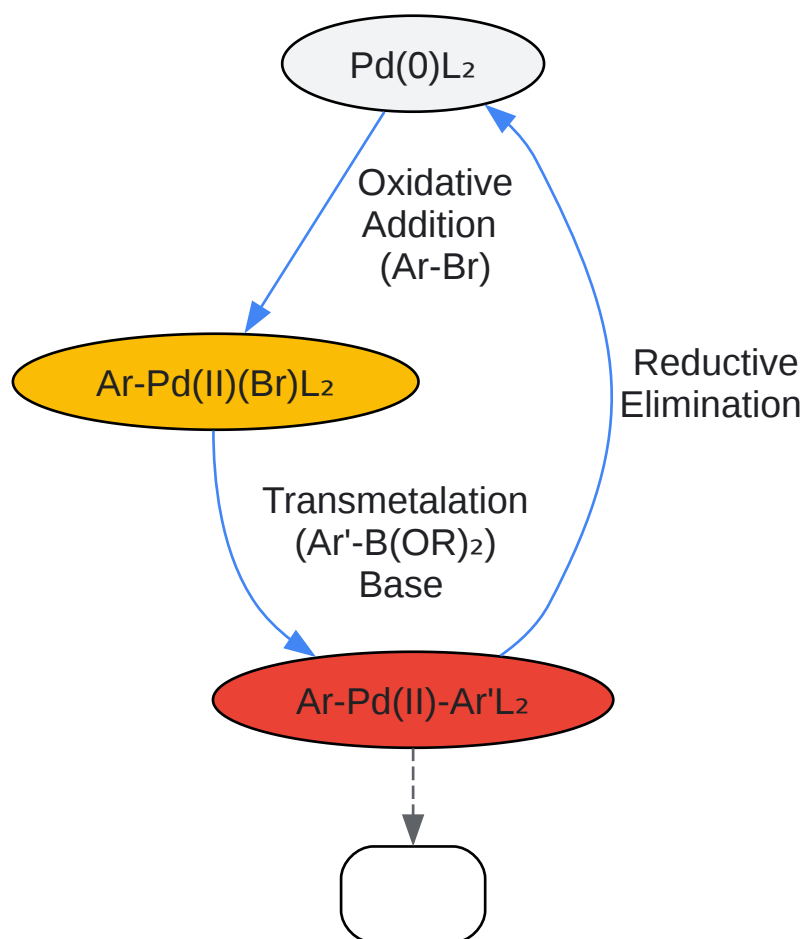
- Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **Methyl 2-bromo-4-nitrobenzoate** stems from the distinct reactivity of its functional groups. The aromatic ring is electron-deficient due to the strong withdrawing effects of the nitro and bromo groups, making it susceptible to nucleophilic aromatic substitution (S_NAr). The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and it is widely used in drug development.^{[10][11]} **Methyl 2-bromo-4-nitrobenzoate** can be coupled with various aryl or vinyl boronic acids to create complex biaryl structures. The choice of catalyst, ligand, and base is critical for achieving high yields and is a self-validating system; failure to form product often points to catalyst deactivation or incorrect base/solvent choice.



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Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Protocol Outline: Suzuki Coupling

- **Inert Atmosphere:** To a dry Schlenk flask, add **Methyl 2-bromo-4-nitrobenzoate** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K_2CO_3 , 2.0-3.0 eq).^[12]
- **Degassing:** Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
- **Solvent & Catalyst:** Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1). Bubble argon through the solution for 15-20 minutes. Add the palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 3-5 mol%) under a positive pressure of argon.^[10]

- **Reaction:** Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours, monitoring by TLC.
- **Workup:** After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Applications in Drug Discovery and Development

Substituted nitrobenzoates are common structural motifs and key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The functional groups on **Methyl 2-bromo-4-nitrobenzoate** allow for its incorporation into larger, more complex molecules with potential biological activity.

- **Scaffold for Anti-Inflammatory Drugs:** A structurally related compound, 2-Bromo-3-nitrobenzoic Acid Methyl Ester, is a known intermediate in the synthesis of Balsalazide, an anti-inflammatory drug used to treat inflammatory bowel disease. This highlights the role of bromo-nitrobenzoate esters as precursors to pharmacologically active aniline derivatives (via reduction of the nitro group).
- **Antimicrobial Agents:** Research has shown that derivatives of nitrobenzoates can exhibit significant biological activity. For instance, various 3-methyl-4-nitrobenzoate derivatives have been synthesized and evaluated as antifungal drug candidates, showing promising activity against *Candida* strains.^[13] The core nitrobenzoate structure is crucial to this activity, making **Methyl 2-bromo-4-nitrobenzoate** an attractive starting point for the development of novel antimicrobial agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **Methyl 2-bromo-4-nitrobenzoate** is essential to ensure personnel safety. The primary hazards are skin and eye irritation.^{[5][12]}

Table 2: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation

Safe Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[12\]](#)[\[14\]](#)
 - Hand Protection: Handle with impervious gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[\[14\]](#)
 - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[\[14\]](#)
- Hygiene: Wash hands thoroughly after handling.[\[12\]](#) Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[5\]](#)[\[12\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[\[5\]](#)[\[12\]](#)
- If Inhaled: Move person to fresh air.
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[\[15\]](#)

Storage

- Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[12\]](#)

- Store away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 2-bromo-4-nitrobenzoate is a powerful and versatile chemical intermediate whose value is defined by its readily accessible functional groups. It provides a reliable platform for building molecular complexity through established synthetic transformations like palladium-catalyzed cross-coupling and nucleophilic substitution. For drug development professionals and synthetic chemists, a thorough understanding of its synthesis, reactivity, and handling is a prerequisite for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

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